molecular formula C26H26N2O7 B2591841 6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 486450-13-9

6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2591841
CAS RN: 486450-13-9
M. Wt: 478.501
InChI Key: IZNVLQHUXHJTHQ-UHFFFAOYSA-N
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Description

The compound “6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule . It has a molecular formula of C26H26N2O7 and an average mass of 478.494 Da .


Synthesis Analysis

A paper describes the synthesis of a similar compound, (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid . The synthesis involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. The diastereomeric morpholinone derivative N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including methoxy groups, a nitrobenzoyl group, and a tetrahydroisoquinoline core .

Scientific Research Applications

Synthesis and Antiarrhythmic Properties

Research by Markaryan et al. (2000) focused on the synthesis and study of the antiarrhythmic properties of isoquinoline derivatives, including those containing nitrophenyl groups. This study presents the chemical processes involved in synthesizing compounds with potential cardiovascular system effects, highlighting the utility of such compounds in exploring new therapeutic agents (Markaryan, Arustamyan, Avetisyan, Markaryan, & Asatryan, 2000).

Heterocyclic Compounds Synthesis

Kametani et al. (1971) explored the synthesis of heterocyclic compounds, including the total synthesis of thalicsimidine, through reactions involving tetrahydroisoquinoline derivatives. This work contributes to the broader field of synthetic organic chemistry and the development of methodologies for synthesizing complex heterocyclic structures (Kametani, Takahashi, Sugahara, Koizumi, & Fukumoto, 1971).

Approaches to Isoaporphine and Tetrahydroisoquinoline Derivatives

Sobarzo-Sánchez et al. (2010) discussed new approaches to 6-oxoisoaporphine and tetrahydroisoquinoline derivatives, utilizing Bischler–Napieralski cyclization as a key step. This research is significant for the synthesis of complex molecules with potential pharmacological applications (Sobarzo-Sánchez, Uriarte, Santana, Tapia, & Paulo Pérez Lourido, 2010).

Synthesis of Pyrroloquinolines

Roberts et al. (1997) described the synthesis of pyrroloquinolines from dimethoxyquinoline, contributing to formal total syntheses of various natural products. This research highlights the versatility of tetrahydroisoquinoline derivatives in synthesizing biologically interesting compounds (Roberts, Joule, Bros, & Álvarez, 1997).

Electrochemical Oxidation Studies

Carmody et al. (1980) investigated the electrochemical oxidation of aromatic ethers, including tetrahydroisoquinoline derivatives. This study adds to the understanding of the electrochemical behavior of such compounds, with implications for their synthetic utility and mechanism of action (Carmody, Sainsbury, & Newton, 1980).

properties

IUPAC Name

[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O7/c1-32-20-7-9-21(10-8-20)35-16-23-22-15-25(34-3)24(33-2)14-17(22)11-12-27(23)26(29)18-5-4-6-19(13-18)28(30)31/h4-10,13-15,23H,11-12,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNVLQHUXHJTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC(=CC=C4)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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